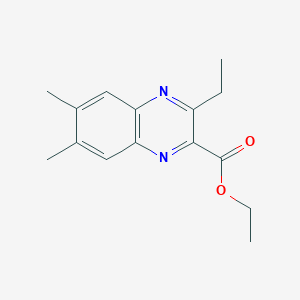

3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester

説明

Molecular Structure Analysis

The molecular formula of 3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester is C15H18N2O2. The molecular weight is 258.32 g/mol. The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Esters, including this compound, are polar but do not engage in hydrogen bonding, resulting in lower boiling points compared to their isomeric carboxylic acids . They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .科学的研究の応用

Directed Enzymatic Resolution

One application involves the enzymatic resolution of related esters, where researchers achieved the first synthesis of both enantiomers of a structurally similar compound through dynamic kinetic resolution. This process utilized CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, yielding high enantiopurity and good yields, illustrating the potential for synthesizing enantiomerically pure compounds from related structures (Paál et al., 2008).

Synthesis and Properties

Another research domain focuses on the synthesis and electrochemical characterization of carboxyl substituted quinones and their ethyl esters, prepared from related quinone structures. These studies highlighted the impact of carboxyl substitution on the redox behavior of the compounds, pointing towards the utility of such derivatives in electrochemical applications (Boudalis et al., 2008).

Antiviral Activity

Research into substituted ethyl esters of indole-3-carboxylic acids revealed insights into their cytotoxicities and antiviral activities against various viruses. Although the specific compound was not directly studied, this research provides a template for investigating the antiviral potential of similar quinoxaline derivatives (Ivashchenko et al., 2014).

Structural and Conformational Study

Investigations into chromane derivatives, closely related to quinoxaline derivatives, have led to structural and conformational analyses. Such studies offer methodologies for understanding the three-dimensional structures and electronic properties of quinoxaline derivatives and their potential applications in material science and molecular electronics (Ciolkowski et al., 2009).

Green Chemistry Synthesis

Furthermore, efficient synthesis methods for quinoxalines have been developed, emphasizing green chemistry protocols. These methods provide a sustainable approach to synthesizing quinoxaline derivatives, including those related to "3-Ethyl-6,7-dimethylquinoxaline-2-carboxylic acid ethyl ester," showcasing the potential for environmentally friendly synthetic routes (Lima & Porto, 2017).

特性

IUPAC Name |

ethyl 3-ethyl-6,7-dimethylquinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-5-11-14(15(18)19-6-2)17-13-8-10(4)9(3)7-12(13)16-11/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJXNJUFEKYJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C(=C2)C)C)N=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

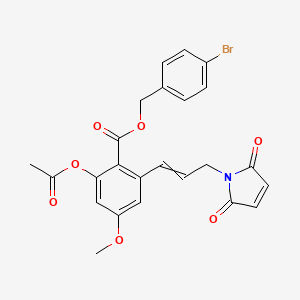

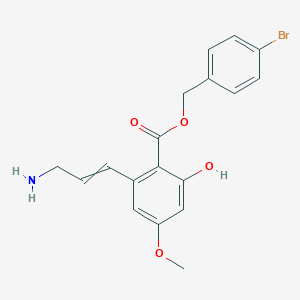

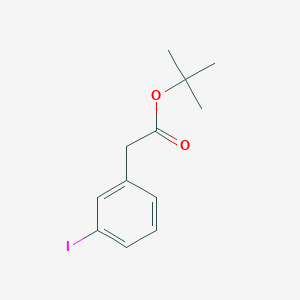

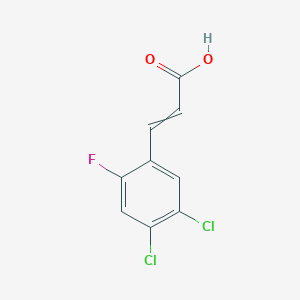

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)

![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413658.png)